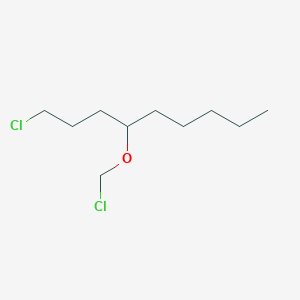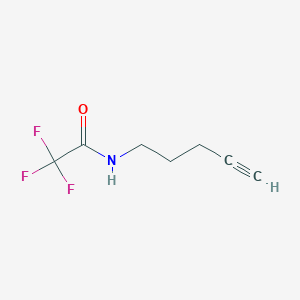
MFCD25970156
Overview
Description
(E)-Ethyl 3-(4-phenoxyphenyl)acrylate, also known by its chemical identifier MFCD25970156, is an organic compound with the molecular formula C₁₇H₁₆O₃. This compound is characterized by the presence of an ethyl ester group attached to a phenoxyphenyl acrylate moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate typically involves the esterification of 3-(4-phenoxyphenyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods: On an industrial scale, the production of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(4-phenoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-Ethyl 3-(4-phenoxyphenyl)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-phenoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The phenoxyphenyl moiety can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyphenyl compound, which then exerts its effects through binding to target proteins and altering their function.
Comparison with Similar Compounds
- (E)-Ethyl 3-(4-methoxyphenyl)acrylate
- (E)-Ethyl 3-(4-chlorophenyl)acrylate
- (E)-Ethyl 3-(4-bromophenyl)acrylate
Comparison: (E)-Ethyl 3-(4-phenoxyphenyl)acrylate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs. The phenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 3-(4-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChI Key |
PWDOUGMRFQWZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-methyl-1-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-1H-pyrazol-4-yl]-ethanone](/img/structure/B8565833.png)

![1-(Methylsulfonyl)-4-[4-(2,2,2-trifluoroethoxy)phenyl]piperazine](/img/structure/B8565849.png)




![2-(1-Benzothiophen-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8565899.png)


